Trp-Ile
Overview
Description
The compound L-isoleucyl-L-tryptophan (Trp-Ile) is a dipeptide formed from the amino acids L-isoleucine and L-tryptophan. It is a small molecule with a molecular formula of C17H23N3O3 and a molecular weight of 317.39 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-isoleucyl-L-tryptophan can be achieved through solid-phase peptide synthesis (SPPS). In this method, the peptide is assembled step-by-step on a solid support, typically a resin. The process involves the sequential addition of protected amino acids, followed by deprotection and coupling reactions. The final product is cleaved from the resin and purified .
Industrial Production Methods
Industrial production of L-isoleucyl-L-tryptophan may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the product. In solution-phase synthesis, the amino acids are coupled in solution, and the product is purified through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
L-isoleucyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of L-tryptophan can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can target the carbonyl groups in the peptide bond.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of kynurenine derivatives, while reduction can yield reduced forms of the peptide .
Scientific Research Applications
L-isoleucyl-L-tryptophan has several scientific research applications:
Chemistry: It is used as a model compound in studies of peptide synthesis and peptide bond formation.
Biology: It serves as a substrate in enzymatic studies and as a probe for studying protein-peptide interactions.
Medicine: It has potential therapeutic applications due to its biological activities, such as antioxidant and antimicrobial properties.
Industry: It is used in the development of peptide-based drugs and as a component in cosmetic formulations
Mechanism of Action
The mechanism of action of L-isoleucyl-L-tryptophan involves its interaction with specific molecular targets. The indole ring of L-tryptophan can interact with various receptors and enzymes, modulating their activity. For example, it can bind to the active sites of enzymes, inhibiting or activating their function. Additionally, the peptide can interact with cell membranes, affecting membrane permeability and signaling pathways .
Comparison with Similar Compounds
L-isoleucyl-L-tryptophan can be compared with other dipeptides containing L-tryptophan, such as L-leucyl-L-tryptophan and L-valyl-L-tryptophan. These compounds share similar structural features but differ in their biological activities and stability. For instance, L-leucyl-L-tryptophan has been shown to have higher stability under digestive conditions compared to L-isoleucyl-L-tryptophan .
Similar Compounds
- L-leucyl-L-tryptophan
- L-valyl-L-tryptophan
- L-phenylalanyl-L-tryptophan
Properties
IUPAC Name |
(2S,3S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-3-10(2)15(17(22)23)20-16(21)13(18)8-11-9-19-14-7-5-4-6-12(11)14/h4-7,9-10,13,15,19H,3,8,18H2,1-2H3,(H,20,21)(H,22,23)/t10-,13-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PITVQFJBUFDJDD-XEGUGMAKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50982882 | |
Record name | L-Trp-L-Ile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50982882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64339-42-0 | |
Record name | L-Tryptophyl-L-isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64339-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Tryptophylisoleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064339420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Trp-L-Ile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50982882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-TRYPTOPHYLISOLEUCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58ULS1K7BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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